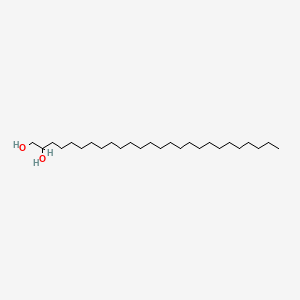

Hexacosane-1,2-diol

Description

Hexacosane-1,2-diol (C₂₆H₅₄O₂) is a long-chain aliphatic vicinal diol with hydroxyl groups on the first and second carbon atoms of a 26-carbon saturated hydrocarbon backbone. As a high-molecular-weight diol (theoretical molecular weight ≈ 398.72 g/mol), its physicochemical properties are dominated by significant hydrophobicity due to the extended alkyl chain. While direct studies on this compound are scarce in the literature, its behavior can be inferred from shorter-chain analogs like ethane-1,2-diol (ethylene glycol), propane-1,2-diol (propylene glycol), and hexadecane-1,2-diol (C₁₆H₃₄O₂) . Applications of long-chain diols may include surfactant formulations, lipid membrane studies, or specialty polymer synthesis, though these remain speculative without explicit experimental data.

Properties

CAS No. |

97338-12-0 |

|---|---|

Molecular Formula |

C26H54O2 |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

hexacosane-1,2-diol |

InChI |

InChI=1S/C26H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27/h26-28H,2-25H2,1H3 |

InChI Key |

IFWQSSUUCVSCSK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |

Other CAS No. |

97338-12-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length and Physicochemical Properties

Key Trend: Increasing chain length reduces water solubility and increases hydrophobicity. For example, propane-1,2-diol is fully water-miscible, whereas hexadecane-1,2-diol exhibits negligible solubility in aqueous systems . This compound likely follows this trend, making it suitable for non-polar applications.

Hydrogen Bonding and Conformational Stability

Vicinal diols form intramolecular hydrogen bonds between adjacent hydroxyl groups, influencing their conformational preferences. For example:

- Ethane-1,2-diol exists in two conformers (primed and unprimed) stabilized by O–H∙∙∙O hydrogen bonds. Density functional theory (DFT) studies show that generalized gradient approximation (GGA) functionals overestimate the stability of primed conformers .

- Cyclohexane-1,2-diol exhibits trans and cis configurations, with the trans isomer showing stronger hydrogen bonding due to spatial proximity of hydroxyl groups .

This compound is expected to exhibit similar intramolecular hydrogen bonding, but its long alkyl chain may introduce steric hindrance, altering the energy landscape of conformers compared to shorter analogs.

Reactivity in Catalytic Reactions

Vicinal diols participate in acetalization and ketalization reactions. For instance:

- Propane-1,2-diol and ethane-1,2-diol achieve >99% conversion when reacting with cyclohexanone under CoCl₂/DH₂ catalysis, forming cyclic ketals .

- Longer-chain diols like This compound may show reduced reactivity in such reactions due to steric bulk and poor solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.